7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
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Overview
Description
7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a heterocyclic compound that combines benzothiazole and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of chloro, fluorobenzoyl, and methyl groups in its structure contributes to its unique chemical properties and potential pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate is then cyclized to form the benzothiazole ring. The piperazine moiety is introduced through nucleophilic substitution reactions, where 1-(2-fluorobenzoyl)piperazine reacts with the benzothiazole derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an antipsychotic, antidepressant, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptors, such as dopamine and serotonin receptors, influencing neurotransmitter activity. Additionally, it may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline derivatives: These compounds share the chloro and quinoline moieties and exhibit similar biological activities.
Benzothiazole derivatives: Compounds with the benzothiazole core structure, such as 2-aminobenzothiazole, have comparable chemical properties and applications.
Piperazine derivatives: Compounds like 1-(2-fluorobenzoyl)piperazine share the piperazine moiety and are used in similar medicinal applications.
Uniqueness
7-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is unique due to the combination of its structural features, which contribute to its distinct chemical properties and potential pharmacological effects. The presence of both benzothiazole and piperazine moieties, along with the chloro and fluorobenzoyl groups, makes it a versatile compound for various scientific and medicinal applications .
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS/c1-12-6-7-14(20)17-16(12)22-19(26-17)24-10-8-23(9-11-24)18(25)13-4-2-3-5-15(13)21/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQSYVRTMIHJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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